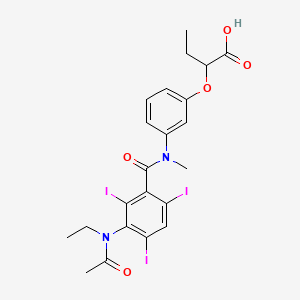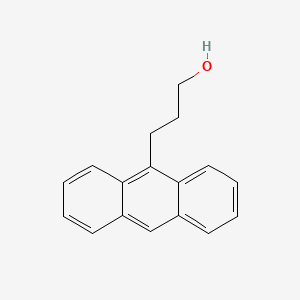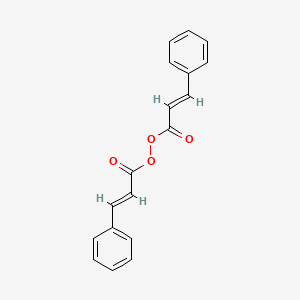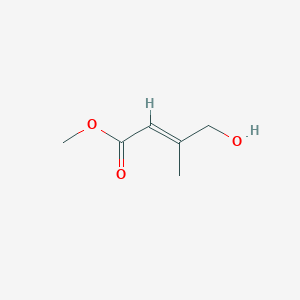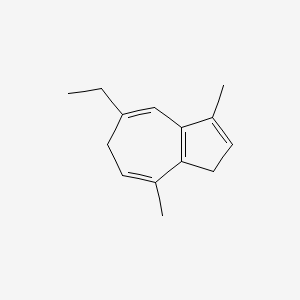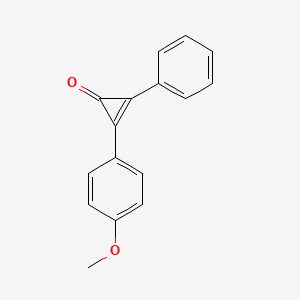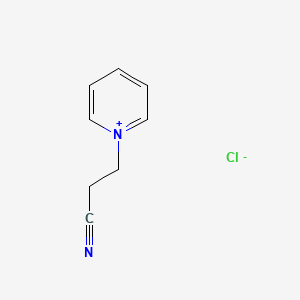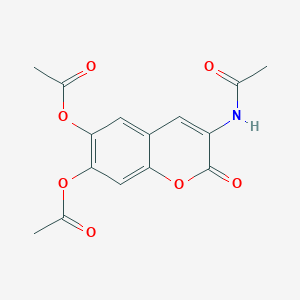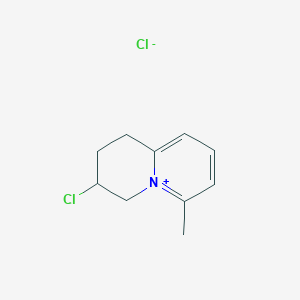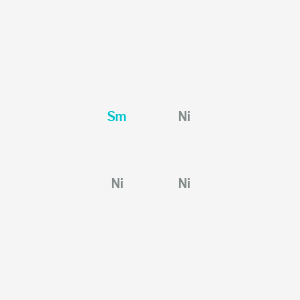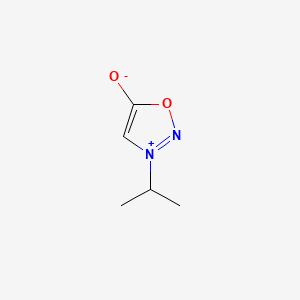
3-Isopropylsydnone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylsydnone is a mesoionic heterocyclic compound with a 1,2,3-oxadiazole core. It is known for its unique structure, which includes both positive and negative charges delocalized across the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isopropylsydnone can be synthesized through a mechanochemical approach, which involves ball-milling techniques. This method is efficient and environmentally friendly, as it avoids the use of organic solvents and purification steps . The general synthetic route involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the mechanochemical approach mentioned above can be scaled up for industrial applications. This method’s efficiency and reduced environmental impact make it a promising candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylsydnone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to participate in 1,3-dipolar cycloaddition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with alkynes can yield various substituted sydnones .
Scientific Research Applications
3-Isopropylsydnone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropylsydnone involves its ability to undergo 1,3-dipolar cycloaddition reactions. This property allows it to form stable adducts with various substrates, making it useful in synthetic chemistry .
Comparison with Similar Compounds
Sydnone: The parent compound with a similar 1,2,3-oxadiazole core.
Münchnone: Another mesoionic compound with similar reactivity but different structural features.
Sydnone Imine: A derivative where the keto group is replaced with an imino group, found in stimulant drugs like feprosidnine and mesocarb.
Uniqueness: This substitution can affect the compound’s stability and its interactions with other molecules, making it a unique candidate for various chemical and biological studies .
Properties
CAS No. |
6939-17-9 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-propan-2-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C5H8N2O2/c1-4(2)7-3-5(8)9-6-7/h3-4H,1-2H3 |
InChI Key |
MOPOHBGHMCTYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



